molecular formula C11H19N3OS B4024506 N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide

Cat. No. B4024506
M. Wt: 241.36 g/mol
InChI Key: ZYMCSVDWRMDYFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide, also known as isobutylmethylthiazolylideneamide (IBMT), is a chemical compound that has gained significant attention in scientific research due to its potential biological activities. IBMT is a thiazole derivative that has been synthesized and studied for its ability to inhibit enzymes and modulate various physiological processes.

Mechanism of Action

The mechanism of action of IBMT is not fully understood. However, it is believed that IBMT acts by inhibiting enzymes and modulating the activity of neurotransmitters such as GABA and acetylcholine. IBMT has been shown to bind to the active site of acetylcholinesterase and butyrylcholinesterase, which prevents the breakdown of acetylcholine and increases its availability in the brain. IBMT has also been shown to modulate the activity of the GABA-A receptor, which enhances the inhibitory effects of GABA in the brain.
Biochemical and Physiological Effects:
IBMT has been shown to have various biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models of Alzheimer’s disease. IBMT has also been shown to reduce anxiety and improve sleep quality in animal models. IBMT has been found to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

IBMT has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. IBMT has also been found to be stable under various conditions, which makes it suitable for use in lab experiments. However, one limitation is that IBMT has poor solubility in water, which may limit its use in certain experiments. Another limitation is that IBMT has not been extensively studied in humans, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for the study of IBMT. One direction is to further investigate its potential therapeutic applications in the treatment of Alzheimer’s disease, anxiety disorders, and sleep disorders. Another direction is to study its potential effects on other neurotransmitter systems and enzymes. Additionally, the development of more water-soluble analogs of IBMT may improve its potential for use in lab experiments and potential therapeutic applications.

Scientific Research Applications

IBMT has been studied extensively for its potential biological activities. It has been shown to inhibit various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. IBMT has also been found to modulate the activity of the GABA-A receptor, which is involved in the regulation of anxiety and sleep. IBMT has been studied for its potential therapeutic applications in the treatment of Alzheimer’s disease, anxiety disorders, and sleep disorders.

properties

IUPAC Name

2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3OS/c1-5-8(4)10(15)12-11-14-13-9(16-11)6-7(2)3/h7-8H,5-6H2,1-4H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMCSVDWRMDYFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=NN=C(S1)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide
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N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide
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N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide
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N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide
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N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methylbutanamide

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